![molecular formula C16H24N2S B7053719 4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine](/img/structure/B7053719.png)
4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine is a complex organic compound belonging to the piperazine family. This compound features a piperazine ring substituted with a phenyl group, a methyl group, and a cyclopropylmethyl group with a methylsulfanyl substituent. Its unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, such as ethylenediamine, the piperazine ring is formed through cyclization reactions.
Substitution Reactions: The phenyl group is introduced via nucleophilic aromatic substitution, often using phenyl halides under basic conditions.
Cyclopropylmethyl Group Addition: The cyclopropylmethyl group is added through alkylation reactions, using cyclopropylmethyl halides.
Methylsulfanyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl ring or the piperazine ring, leading to hydrogenated derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, primarily on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated piperazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, altering their activity. The pathways involved can vary depending on the specific application, but often involve modulation of signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Lacks the methyl and cyclopropylmethyl groups, making it less sterically hindered.
4-Methylpiperazine: Similar but lacks the phenyl and cyclopropylmethyl groups.
Cyclopropylmethylpiperazine: Lacks the phenyl and methylsulfanyl groups.
Uniqueness
4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine is unique due to its combination of substituents, which confer specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-17-10-11-18(13-16(19-2)8-9-16)15(12-17)14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLWVXEAULQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)CC3(CC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
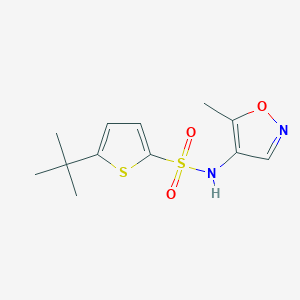
![6-Cyclobutyl-3-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B7053638.png)
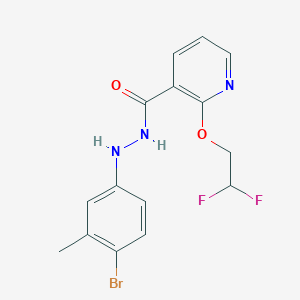
![2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7053659.png)
![2-(7-methyl-1H-indol-3-yl)-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7053667.png)
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile](/img/structure/B7053682.png)
![1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B7053691.png)
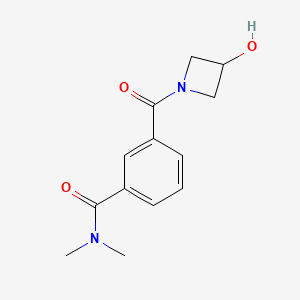
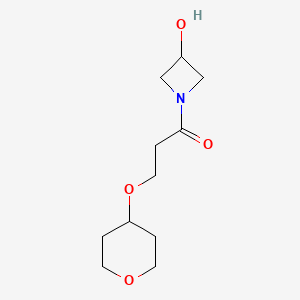
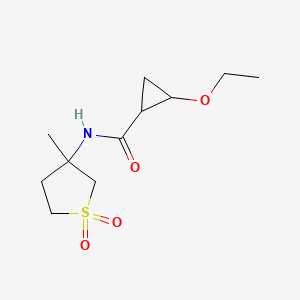
![1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7053712.png)
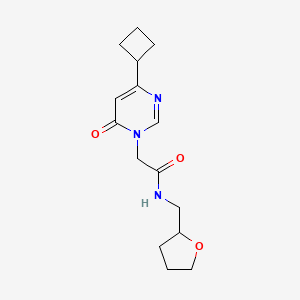
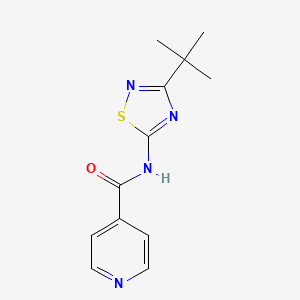
![5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7053731.png)
